molecular formula C10H13Br B2756613 (1-Bromobutyl)benzene CAS No. 53118-87-9

(1-Bromobutyl)benzene

Cat. No.: B2756613
CAS No.: 53118-87-9
M. Wt: 213.118
InChI Key: FYLFBMCBWHXRPW-UHFFFAOYSA-N
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Description

(1-Bromobutyl)benzene, also known as 1-bromo-4-phenylbutane, is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a butyl chain that has a bromine atom attached to the first carbon of the chain. This compound is a member of the alkyl halides family and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromobutyl)benzene can be synthesized through the bromination of butylbenzene. The process involves the reaction of butylbenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst to form a bromonium ion, which then reacts with the butylbenzene to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves continuous flow reactors and precise control of temperature and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Bromobutyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation: The butyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenylbutanol or phenylbutanenitrile.

    Elimination Reactions: Formation of alkenes such as 1-phenyl-1-butene.

    Oxidation: Formation of carboxylic acids such as phenylbutanoic acid.

Scientific Research Applications

(1-Bromobutyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

(1-Bromobutyl)benzene can be compared with other similar compounds such as:

    (1-Chlorobutyl)benzene: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine in nucleophilic substitution reactions.

    (1-Iodobutyl)benzene: Contains an iodine atom, which is more reactive than bromine in nucleophilic substitution reactions.

    (1-Bromopropyl)benzene: Shorter alkyl chain, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the butyl chain. Its reactivity in nucleophilic substitution and elimination reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromobutylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLFBMCBWHXRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53118-87-9
Record name (1-bromobutyl)benzene
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